molecular formula C23H27N3O3S B368439 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one CAS No. 920117-62-0

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Cat. No.: B368439
CAS No.: 920117-62-0
M. Wt: 425.5g/mol
InChI Key: UBHNJNZQDGZARI-UHFFFAOYSA-N
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Description

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core, an ethylphenoxy group, and a morpholine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 4-ethylphenol in the presence of a base.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the ethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
  • 2-{2-[2-(4-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Uniqueness

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is unique due to the presence of the ethylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-2-18-7-9-19(10-8-18)29-15-16-30-23-24-20-5-3-4-6-21(20)26(23)17-22(27)25-11-13-28-14-12-25/h3-10H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHNJNZQDGZARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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